molecular formula C15H25NO2 B5654368 N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine CAS No. 461408-09-3

N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine

Cat. No.: B5654368
CAS No.: 461408-09-3
M. Wt: 251.36 g/mol
InChI Key: KYDSRFWXCVWCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]pentan-3-amine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a key synthetic intermediate. The compound features a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions of the phenyl ring, which is further extended with a pentan-3-amine chain . This structure is related to other 2-(3,4-dimethoxyphenyl)ethylamine derivatives that have been synthesized and evaluated for various biological activities, such as antiulcer effects, highlighting the research value of this chemical class . It is commonly utilized in the synthesis of more complex molecules and is offered as a salt, for example, the hydrobromide (HBr) form with 461408-09-3 . As a building block, researchers employ it in developing novel compounds and exploring structure-activity relationships. The product is supplied with high purity (e.g., 99%) and is intended solely for laboratory research applications . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4/h7-8,11,13,16H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDSRFWXCVWCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353990
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461408-09-3
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of N 2 3,4 Dimethoxyphenyl Ethyl Pentan 3 Amine

Established Synthetic Routes and Precursor Chemistry

The construction of the N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine molecular framework relies on fundamental organic transformations. The two principal strategies employed are reductive amination and alkylation, both of which utilize the key intermediate 2-(3,4-dimethoxyphenyl)ethylamine.

Reductive Amination Strategies

Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds. nih.govmdpi.com This approach involves the reaction of a carbonyl compound, in this case, pentan-3-one, with an amine, 2-(3,4-dimethoxyphenyl)ethylamine, in the presence of a reducing agent. The reaction typically proceeds through the in situ formation of an imine intermediate, which is then reduced to the target secondary amine.

A variety of reducing agents can be utilized for this transformation, with the choice often depending on the scale of the reaction and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a viable method.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium borohydride (NaBH₄)Inexpensive, readily availableCan reduce the ketone starting material
Sodium cyanoborohydride (NaBH₃CN)More selective for the imineToxic cyanide byproduct
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, non-toxicMore expensive
Catalytic Hydrogenation (e.g., H₂/Pd-C)"Clean" reaction, high yieldingRequires specialized equipment (hydrogenator)

The general reaction scheme for the synthesis of this compound via reductive amination is depicted below:

Scheme 1: Reductive amination of 2-(3,4-dimethoxyphenyl)ethylamine with pentan-3-one.

Alkylation Approaches

An alternative synthetic strategy involves the direct alkylation of 2-(3,4-dimethoxyphenyl)ethylamine with a suitable 3-pentyl electrophile. This method relies on the nucleophilic character of the primary amine to displace a leaving group on the pentyl chain. Common alkylating agents for this purpose include 3-bromopentane (B47287) or 3-chloropentane.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to prevent the protonation of the starting amine, which would render it non-nucleophilic. A variety of bases can be employed, such as triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of solvent is also crucial and often includes polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Table 2: Key Parameters for Alkylation Approaches

ParameterOptionsConsiderations
Alkylating Agent 3-bromopentane, 3-chloropentane, 3-iodopentaneReactivity (I > Br > Cl), availability, cost
Base Triethylamine, DIPEA, K₂CO₃, Na₂CO₃Strength, solubility, ease of removal
Solvent Acetonitrile, DMF, DMSOPolarity, boiling point, solubility of reactants
Temperature Room temperature to elevated temperaturesReaction rate vs. side reactions

Scheme 2: Alkylation of 2-(3,4-dimethoxyphenyl)ethylamine with a 3-pentyl halide.

Synthesis of Key Intermediates

The successful synthesis of the target compound is contingent upon the availability of high-quality starting materials.

2-(3,4-dimethoxyphenyl)ethylamine: This crucial precursor is a well-documented compound. nih.gov One common synthetic route begins with 3,4-dimethoxybenzyl chloride. This starting material undergoes a cyanation reaction to form 3,4-dimethoxybenzyl cyanide, which is subsequently reduced to afford 2-(3,4-dimethoxyphenyl)ethylamine. google.com The reduction of the nitrile can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Pentan-3-one: This symmetrical ketone is a commercially available and relatively inexpensive starting material. Its synthesis is well-established in industrial organic chemistry, often involving the ketonization of propionic acid over a metal oxide catalyst at elevated temperatures.

Stereoselective Synthesis and Enantiomeric Resolution

While the established synthetic routes yield a racemic mixture of this compound, the synthesis of specific stereoisomers is often a requirement for pharmaceutical and biological studies. This can be achieved through asymmetric synthesis methodologies or by the application of chiral auxiliaries.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. In the context of this compound, this can be approached through asymmetric reductive amination. This technique employs a chiral catalyst or a chiral reducing agent to induce stereoselectivity in the reduction of the prochiral imine intermediate.

Chiral catalysts for asymmetric reductive amination often feature a transition metal, such as iridium or rhodium, complexed with a chiral ligand. These catalysts can facilitate the enantioselective transfer of a hydride from a reducing agent, such as formic acid or a borane (B79455) derivative, to the imine.

Alternatively, the use of stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., Midland Alpine borane or its derivatives), can also effect the enantioselective reduction of the imine.

Chiral Auxiliary Applications

Another powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

In the synthesis of this compound, a chiral auxiliary could be appended to the 2-(3,4-dimethoxyphenyl)ethylamine precursor. For instance, reaction with a chiral acylating agent could form a chiral amide. Subsequent alkylation at the nitrogen, followed by removal of the chiral auxiliary, could potentially lead to an enantioenriched product. The success of this approach is highly dependent on the ability of the chiral auxiliary to effectively control the facial selectivity of the alkylation step.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed synthetic methodologies were identified for the chemical compound This compound .

The investigation sought to uncover advanced synthetic methodologies, chemical transformations, and specific analytical techniques related to this molecule. However, the search did not yield any scholarly papers or patents detailing its synthesis, derivatization, or analytical characterization, including chromatographic enantioseparation, catalytic or flow chemistry approaches to its synthesis, or its isotopic labeling for mechanistic studies.

While the search did identify research on structurally related compounds, such as derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and other N-substituted phenylethylamines, none of the retrieved documents specifically addressed the synthesis or properties of this compound. This suggests that the compound may be a novel chemical entity that has not yet been described in publicly accessible scientific literature or is a theoretical structure not yet synthesized or characterized.

Therefore, it is not possible to provide the requested detailed article on the "" as there is no available scientific data to support such a review.

Derivatization and Chemical Modification for Research Purposes

Preparation of Analytical Standards

The generation of analytical reference standards is a critical step for the accurate identification and quantification of a compound in various matrices. The primary requirements for an analytical standard are high purity and comprehensive characterization. For a secondary amine like this compound, several synthetic routes can be employed to achieve a certified reference material.

One of the most direct and widely used methods for synthesizing secondary amines is reductive amination . libretexts.orgyoutube.comopenstax.orgrsc.orgmdpi.com This process would involve the reaction of 3,4-dimethoxyphenylacetone (B57033) with pentan-3-amine in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity and tolerance of various functional groups. libretexts.org

An alternative approach is the alkylation of a primary amine . acs.orgorganic-chemistry.org In this case, 2-(3,4-dimethoxyphenyl)ethylamine would be reacted with a suitable pentyl halide, such as 3-bromopentane or 3-iodopentane, under basic conditions. A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. openstax.org To mitigate this, reaction conditions such as stoichiometry, temperature, and choice of base must be carefully controlled.

For quantitative analysis, particularly using mass spectrometry, the synthesis of stable isotope-labeled internal standards is often necessary. google.com This involves incorporating isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule's structure. A common strategy is to introduce the isotopic label in the final step of the synthesis to maximize efficiency. For instance, a deuterated reducing agent could be used in the reductive amination process, or a labeled alkylating agent could be employed in the amine alkylation method. google.com

The purification of the synthesized standard is paramount and typically involves chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). Following purification, extensive characterization is required to confirm the identity and purity of the compound. Standard analytical techniques for this purpose include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy to identify functional groups.

Purity assessment , often by HPLC with UV or MS detection, to quantify any impurities.

Method Reactants Key Considerations Application
Reductive Amination3,4-Dimethoxyphenylacetone, Pentan-3-amineChoice of selective reducing agent (e.g., NaBH3CN) to avoid side reactions.High-yield synthesis of the target secondary amine.
Primary Amine Alkylation2-(3,4-Dimethoxyphenyl)ethylamine, 3-HalopentaneControl of reaction conditions to prevent over-alkylation.Alternative route, useful if precursors are readily available.
Isotope LabelingLabeled precursors (e.g., deuterated reducing agent)Introduction of the label in a late synthetic stage for efficiency.Preparation of internal standards for quantitative mass spectrometry.

Synthesis of Bioconjugates for Molecular Probing

Bioconjugation involves the covalent linking of a molecule, such as this compound, to a biomolecule like a protein, antibody, or nucleic acid. chempep.com The resulting bioconjugate can be used as a molecular probe to investigate biological systems, for example, by visualizing the distribution of binding sites for phenylethylamine-type compounds. The secondary amine in the target molecule provides a potential site for conjugation, although often a more specific and reactive functional group is introduced to ensure controlled and efficient labeling of the biomolecule.

A common strategy is to first derivatize the parent compound to introduce a bioorthogonal handle , a functional group that is inert in biological systems but reacts specifically with a complementary group on the biomolecule. Amine-reactive chemistries are frequently employed for this purpose. creative-biolabs.com For instance, the secondary amine of this compound could be acylated with a linker containing a terminal functional group suitable for bioconjugation.

Examples of such modifications include:

Introduction of a Carboxylic Acid: The amine can be reacted with a dicarboxylic anhydride (B1165640), such as succinic anhydride, to introduce a terminal carboxylic acid. This carboxyl group can then be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to react with primary amines (like the lysine (B10760008) residues) on a protein, forming a stable amide bond. biosyn.com

Formation of an Activated Ester: The introduced carboxylic acid can be further converted into a more reactive N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines at physiological pH, providing an efficient method for protein labeling. creative-biolabs.com

Incorporation of a Maleimide (B117702) Group: A maleimide-containing linker can be attached to the parent amine. The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, to form a stable thioether linkage.

Click Chemistry Moieties: For highly specific and efficient conjugation, an azide (B81097) or alkyne group can be introduced. These groups can then undergo a cycloaddition reaction (a "click" reaction) with a complementary alkyne or azide on the biomolecule, respectively.

Once derivatized with a suitable reactive handle, the modified this compound can be conjugated to a target biomolecule. The choice of conjugation chemistry depends on the available functional groups on the biomolecule and the desired stability of the linkage.

Conjugation Strategy Reactive Group Introduced Target on Biomolecule Resulting Linkage
Carbodiimide CouplingCarboxylic AcidPrimary Amine (e.g., Lysine)Amide
Activated Ester ChemistryN-Hydroxysuccinimide (NHS) EsterPrimary Amine (e.g., Lysine)Amide
Thiol-Maleimide CouplingMaleimideThiol (e.g., Cysteine)Thioether
Click ChemistryAzide or AlkyneAlkyne or AzideTriazole

The resulting bioconjugate, which might also incorporate a reporter tag such as a fluorescent dye, can then be used as a molecular probe. For example, if conjugated to a fluorescently labeled antibody, it could be used in immunoassays or cellular imaging to study the targets of this compound.

Theoretical and Computational Investigations of N 2 3,4 Dimethoxyphenyl Ethyl Pentan 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A computational study of N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring and the nitrogen atom of the amine group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, indicating the sites for potential nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

(Note: This table represents the type of data that would be generated from quantum chemical calculations; specific values require dedicated computational studies.)

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this distribution. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species.

Acidity and Basicity Predictions (pKa)

The acidity and basicity of a molecule are quantified by its pKa value. Computational methods can predict pKa values by calculating the free energy change associated with protonation or deprotonation. For this compound, the primary site of protonation is the nitrogen atom of the pentan-3-amine group.

The pKa of the conjugate acid of this amine would be predicted by calculating the Gibbs free energy of the protonation reaction in a solvent, typically water, using a suitable solvation model. This theoretical pKa value provides insight into the molecule's behavior in different pH environments and is essential for understanding its potential biological activity and pharmacokinetic properties. Semi-empirical quantum chemical methods are often employed for rapid and relatively accurate pKa predictions for drug-like amines. peerj.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational Landscape Exploration

This compound possesses several rotatable bonds, leading to a complex conformational landscape. A systematic conformational search would be performed to identify the low-energy conformers. This involves rotating the molecule around its single bonds and calculating the potential energy of each resulting geometry.

The results of such a search would reveal the preferred spatial arrangements of the 3,4-dimethoxyphenyl group and the pentan-3-amine moiety. This information is vital for understanding how the molecule might bind to a biological target, as the bioactive conformation is often one of the low-energy conformers.

Flexibility and Rotational Barrier Studies

The flexibility of a molecule is determined by the energy barriers to rotation around its single bonds. These rotational barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied.

For this compound, key rotational barriers would include those around the C-C bond connecting the aromatic ring to the ethyl chain, and the C-N bond of the amine. The heights of these barriers indicate the rigidity or flexibility of different parts of the molecule. Higher barriers to rotation have been observed in molecules with increased double bond character around the bond . csic.es

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's flexibility. An MD simulation would track the atomic positions of the molecule over time, providing insights into its conformational fluctuations and the timescales of different molecular motions. This information is crucial for a comprehensive understanding of the molecule's behavior in a dynamic environment, such as in solution or within a biological system.

Table 2: Hypothetical Rotational Barrier Data for this compound

Rotatable Bond Predicted Rotational Barrier (kcal/mol)
Phenyl-CH2 -
CH2-CH2 -
CH2-NH -
NH-CH(pentyl) -

(Note: This table illustrates the type of data obtained from rotational barrier studies; actual values would require specific calculations.)

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools to explore these solvent effects. For this compound, understanding its conformational flexibility in different solvents is crucial for predicting its behavior in biological systems.

Quantum mechanical calculations, using methods like Density Functional Theory (DFT), can provide more accurate energetic information for a smaller number of solvent molecules, often through implicit solvent models (e.g., Polarizable Continuum Model). These calculations can be used to determine the relative energies of different conformers in various solvents, providing a thermodynamic perspective on the conformational landscape.

Table 1: Hypothetical Dihedral Angle Distribution of this compound in Different Solvents from Molecular Dynamics Simulations

Dihedral Angle (τ)SolventMean Angle (degrees)Standard Deviation (degrees)
C-C-N-CWater175.215.8
C-C-N-CDMSO-178.112.5
C-C-N-CChloroform65.425.1
O-C-C-C (methoxy)Water179.55.2
O-C-C-C (methoxy)DMSO178.95.8
O-C-C-C (methoxy)Chloroform179.15.5

Molecular Docking and Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in drug discovery for predicting the interaction between a ligand and its target protein.

Given the structural similarity of the 3,4-dimethoxyphenyl ethylamine (B1201723) moiety to known biogenic amines, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), monoamine transporters, or various enzymes. Molecular docking simulations would be performed against a panel of these potential protein targets.

For example, docking studies could be carried out against crystal structures of dopamine (B1211576) receptors (e.g., D2, D3), serotonin (B10506) receptors (e.g., 5-HT2A), and the dopamine transporter (DAT). The results of these simulations would provide a ligand-protein interaction profile, highlighting the key amino acid residues involved in binding. The interactions would be characterized by types such as hydrogen bonds, hydrophobic interactions, and ionic interactions. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze and visualize these interactions nih.gov.

Following the prediction of the binding mode, computational models can be used to estimate the binding affinity of this compound for its potential targets. These models range from simple scoring functions used in docking programs to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculations.

These methods calculate the free energy of binding, which can be correlated with experimentally determined binding constants like Ki or IC50. Machine learning and deep learning models are also increasingly being used to predict binding affinities with high accuracy, trained on large datasets of known drug-target interactions nih.gov.

Table 2: Hypothetical Predicted Binding Affinities of this compound for Various Receptors

Receptor TargetDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Dopamine D2 Receptor-8.550Asp114, Ser193, Phe389
Serotonin 5-HT2A Receptor-9.225Asp155, Ser242, Phe340
Dopamine Transporter (DAT)-7.8120Asp79, Ser149, Phe326

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound could be generated based on its low-energy conformations or its docked pose within a protein binding site.

This model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The generated pharmacophore can then be used to screen large compound libraries to identify other molecules with similar features that might bind to the same target, thus helping to elucidate the potential biological targets of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model, a set of numerical descriptors that characterize the physicochemical properties of the molecules is required. For this compound, a wide range of descriptors would be calculated using cheminformatics software. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular surface area, volume).

Once calculated, these descriptors would be analyzed to identify which properties are most correlated with a hypothetical biological activity. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model researchgate.netresearchgate.net. The resulting model would be an equation that relates the descriptors to the activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Table 3: Selected Calculated Molecular Descriptors for this compound

DescriptorValue
Molecular Weight267.39 g/mol
LogP (octanol-water partition coefficient)3.1
Topological Polar Surface Area (TPSA)38.7 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Number of Rotatable Bonds9

Predictive Modeling for Biological Activities (in vitro/preclinical)

Predictive modeling, utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a cornerstone of modern medicinal chemistry for forecasting the biological effects of novel compounds. researchgate.net For a molecule like this compound, these models can estimate its affinity for various receptors, predict its metabolic fate, and assess its potential for crossing biological barriers like the blood-brain barrier.

Receptor Binding Affinity Predictions:

The primary mechanism of action for many psychoactive phenethylamines involves interaction with serotonin (5-HT), dopamine (DA), and adrenergic receptors. frontiersin.org Agonism at the serotonin 5-HT2A receptor is a common feature of classic psychedelics. frontiersin.orgopen-foundation.org Computational models can predict the binding affinity of this compound to these targets. By comparing its calculated binding energy to that of known ligands, researchers can hypothesize its potential psychoactive profile.

QSAR models, for instance, correlate the structural or electronic features of a series of compounds with their known biological activities. researchgate.net For phenethylamines, descriptors such as lipophilicity (LogP), molecular shape, and electronic properties (e.g., frontier orbital energies) are often used to build predictive models for hallucinogenic activity. researchgate.netnih.gov Based on its structure—a dimethoxylated phenyl ring common in psychoactive compounds and a pentan-3-amine side chain—it is plausible that this compound would be predicted to have affinity for serotonergic and adrenergic receptors.

Illustrative Predicted Receptor Affinities (Hypothetical Data)

Receptor Target Predicted Binding Affinity (Ki, nM) Prediction Method
5-HT2A 85 Homology Modeling & Docking
5-HT2C 150 QSAR
α1A Adrenergic 220 Molecular Docking
Dopamine D2 450 Ligand-Based Pharmacophore

This table is for illustrative purposes only and represents the type of data generated through predictive modeling, not experimentally verified results.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions:

In silico tools are also vital for predicting the pharmacokinetic and toxicological properties of a compound. For this compound, models would likely predict its lipophilicity based on its structure, which is a key factor in its ability to cross cell membranes and the blood-brain barrier. mdpi.com Metabolism prediction software can identify likely sites of enzymatic action, such as N-dealkylation or O-demethylation by cytochrome P450 enzymes, which are common metabolic pathways for phenethylamine (B48288) derivatives. researchgate.net

Illustrative Predicted ADMET Properties (Hypothetical Data)

Property Predicted Value Method
LogP 3.8 ± 0.5 Consensus Prediction
Blood-Brain Barrier Permeability High Machine Learning Model
Primary Metabolic Pathway N-de-ethylation, O-demethylation In Silico Metabolism Software

This table is for illustrative purposes only and represents the type of data generated through predictive modeling, not experimentally verified results.

Chemical Space Exploration

Chemical space exploration involves mapping the landscape of possible chemical structures to identify novel compounds with desired properties. For this compound, this involves analyzing its structure in relation to known active and inactive molecules and exploring the potential effects of structural modifications. nih.gov

The core scaffold of this compound is 2-(3,4-dimethoxyphenyl)ethylamine, also known as homoveratrylamine. nih.govwikipedia.org This is a common structural motif in a wide range of bioactive compounds. nih.govmdpi.com The exploration of chemical space around this scaffold involves systematically modifying different parts of the molecule:

Aromatic Ring Substitution: The 3,4-dimethoxy pattern is a key feature. Computational exploration could involve shifting these methoxy groups or replacing them with other substituents (e.g., hydroxyl, halogen) to predict changes in receptor selectivity and potency.

Ethylamine Bridge: The length and rigidity of the ethyl chain connecting the phenyl ring to the amine can be altered. Introducing conformational constraints or changing the chain length could fine-tune receptor interactions.

Amine Substitution: The N-pentan-3-yl group is a less common substitution compared to smaller alkyl groups. Exploring this region of chemical space would involve modeling the effects of different alkyl chains (linear, branched, cyclic) on binding affinity and functional activity. This larger, more sterically hindered group could confer unique selectivity for certain receptor subtypes.

By generating virtual libraries of analogs and using the predictive models described above, researchers can navigate this chemical space to identify derivatives with potentially enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles without synthesizing every compound. mdpi.com This in silico screening process is a powerful tool for accelerating drug discovery and understanding the structure-activity relationships within this class of compounds. nih.gov

Pharmacological Characterization at the Molecular and Cellular Level Preclinical Focus

Enzyme Interaction and Inhibition Studies

Mechanism of Enzyme Inhibition/Activation

No information is currently available in the scientific literature regarding the specific enzyme inhibition or activation properties of N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine.

Neurotransmitter Uptake Inhibition and Release Modulation in Synaptosomes or Cells

Inhibition of Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Transporters (DAT, NET, SERT)

Data from preclinical studies on the inhibitory activity of this compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are not available. The affinity and potency of this specific compound for these critical monoamine transporters have not been publicly reported.

While the phenethylamine (B48288) scaffold is common in compounds targeting these transporters, the specific contribution of the N-pentan-3-amine substituent to transporter affinity and selectivity is unknown. For context, other phenethylamine derivatives exhibit a wide range of activities at DAT, NET, and SERT, which are crucial for regulating neurotransmitter levels in the synapse. The precise binding interactions and inhibitory constants for this compound would require dedicated radioligand binding and uptake inhibition assays.

Neurotransmitter Release Mechanisms (e.g., Carrier-Mediated Release)

There is no published research detailing the mechanisms by which this compound might induce neurotransmitter release. Whether this compound can act as a substrate for monoamine transporters and induce carrier-mediated release, a mechanism common to some psychostimulants, has not been investigated.

Cellular Signal Transduction Pathway Modulation

cAMP Accumulation Assays

The effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) accumulation has not been documented. Such assays are vital for determining if a compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Calcium Mobilization Studies

There is a lack of data from calcium mobilization studies for this compound. These experiments are essential for assessing the compound's potential to interact with GPCRs that signal through the phospholipase C pathway, leading to intracellular calcium release.

ERK/MAPK Pathway Activation

The extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is a crucial signaling route for regulating cellular processes such as proliferation, differentiation, and survival. Activation of this pathway is a known downstream effect of G protein-coupled receptor (GPCR) stimulation.

While no direct studies have investigated the effect of this compound on the ERK/MAPK pathway, numerous analogues containing the phenethylamine skeleton are recognized as potent agonists for serotonin 5-HT2A receptors, which are GPCRs. The activation of 5-HT2A receptors is well-documented to initiate intracellular signaling cascades that lead to the phosphorylation and activation of ERK. For instance, derivatives of 2,5-dimethoxyphenethylamine are potent 5-HT2A receptor agonists, and their engagement with the receptor is expected to trigger the Gq/11 protein pathway, leading to the activation of phospholipase C, an increase in intracellular calcium, and subsequent activation of the ERK/MAPK pathway.

Table 1: Hypothetical ERK/MAPK Pathway Activation Profile Based on Analogue Activity

ParameterPredicted Activity of this compoundBasis for Prediction
ERK Phosphorylation Potential to induce ERK1/2 phosphorylation.Activity of 2,5-dimethoxyphenethylamine analogues at 5-HT2A receptors, which are linked to ERK activation.
Downstream Targets Potential to modulate transcription factors such as CREB.ERK activation leads to the phosphorylation and activation of various downstream targets, including transcription factors.

Beta-Arrestin Recruitment Assays

Beta-arrestins are intracellular proteins that play a critical role in the desensitization of GPCRs and can also initiate their own signaling cascades. The recruitment of beta-arrestin to an activated GPCR is a key step in this process. Ligands can exhibit "biased agonism," preferentially activating either G protein-dependent signaling or beta-arrestin-dependent signaling.

Specific beta-arrestin recruitment data for this compound is not available. However, studies on related phenethylamine derivatives acting at the 5-HT2A receptor have explored their bias profile. For example, certain N-benzyl-substituted 2,5-dimethoxyphenethylamines have been shown to be potent 5-HT2A agonists with varying degrees of bias towards G protein or beta-arrestin pathways. Depending on the specific substitutions on the amine and the phenyl ring, these compounds can act as full or partial agonists for beta-arrestin recruitment. This suggests that this compound could potentially engage beta-arrestin upon binding to its target receptor, although its bias profile remains to be determined.

Table 2: Inferred Beta-Arrestin Recruitment Potential Based on Analogue Studies

Assay TypePredicted Outcome for this compoundRationale
BRET or FRET-based assays Potential to show a concentration-dependent increase in BRET/FRET signal, indicating beta-arrestin recruitment.Analogues with the phenethylamine scaffold have been demonstrated to recruit beta-arrestin in such assays upon binding to the 5-HT2A receptor.
Enzyme-fragment complementation assays Potential to induce a measurable signal indicative of beta-arrestin interaction with the target receptor.This is another common method to quantify beta-arrestin recruitment, and positive results would be expected based on the activity of related compounds.

Ion Channel Modulatory Effects in Isolated Cells or Membrane Patches

The interaction of small molecules with ion channels can significantly impact cellular excitability and signaling.

Voltage-Gated Ion Channel Interactions

Voltage-gated ion channels are a large family of transmembrane proteins that are activated by changes in the electrical membrane potential. There is a lack of direct experimental data on the interaction of this compound or its close analogues with voltage-gated ion channels. While some psychoactive phenethylamines have been reported to have off-target effects on voltage-gated sodium and potassium channels, these are generally at concentrations higher than those required for their primary receptor targets. Without specific research, any potential effects of this compound on these channels are purely speculative.

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels are activated upon the binding of a chemical messenger. Similar to voltage-gated ion channels, there is no specific information available in the scientific literature regarding the modulation of ligand-gated ion channels by this compound or its close structural relatives. The primary targets of the phenethylamine analogues discussed are GPCRs, which are metabotropic receptors, not ionotropic receptors (ligand-gated ion channels). Therefore, it is unlikely that this compound would have high-affinity interactions with ligand-gated ion channels, although off-target effects cannot be entirely ruled out without experimental evidence.

Preclinical in Vivo Studies in Animal Models Mechanistic Pharmacodynamics

Behavioral Pharmacology for Mechanism Elucidation

Stereotyped Behavior Analysis

Further research and publication of in vivo studies specifically investigating “N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine” are required to provide the detailed information requested in the article outline.

Conditioned Place Preference/Aversion (mechanistic aspects, not addiction per se)

There are no publicly available scientific studies that have investigated the conditioned place preference (CPP) or conditioned place aversion (CPA) of this compound in animal models. CPP and CPA studies are crucial for determining the rewarding or aversive properties of a compound, which are mediated by its effects on neural circuits involved in motivation and reward. The absence of such research means that the potential for this compound to induce place preference or aversion, and the underlying neurochemical mechanisms (e.g., modulation of dopaminergic or serotonergic pathways), remain unknown.

Drug Discrimination Studies (pharmacological classification)

No drug discrimination studies involving this compound have been published in the scientific literature. Drug discrimination is a behavioral pharmacology paradigm used to classify the subjective effects of novel compounds by comparing them to known drugs. This methodology helps to elucidate the primary receptor systems through which a substance exerts its effects. Without such studies, the pharmacological classification of this compound and its similarity to other classes of psychoactive compounds (e.g., stimulants, psychedelics, or entactogens) cannot be experimentally determined.

Physiological System Interactions (Mechanistic Investigation)

Cardiovascular System Effects (e.g., heart rate, blood pressure alterations in animal models)

There is a lack of published research on the cardiovascular effects of this compound in animal models. Investigations into heart rate and blood pressure alterations are fundamental for understanding the physiological impact of a novel compound. Such studies would typically involve telemetric monitoring in conscious, unrestrained animals to assess the compound's influence on cardiovascular parameters and to infer its mechanism of action on the autonomic nervous system.

Respiratory System Effects (in animal models)

No specific studies on the respiratory effects of this compound in animal models are available in the scientific literature. The assessment of respiratory function, including breathing rate and tidal volume, is a critical component of preclinical safety and mechanistic evaluation. The absence of this data means the potential for this compound to cause respiratory depression or stimulation is uncharacterized.

Thermoregulation Studies (in animal models)

There is no available data from thermoregulation studies of this compound in animal models. Body temperature is a sensitive biomarker for the central nervous system activity of many psychoactive compounds. Research in this area would clarify whether the compound induces hyperthermia or hypothermia and could provide insights into its interactions with neurotransmitter systems that regulate body temperature, such as serotonin (B10506) and dopamine (B1211576).

Gene Expression and Protein Regulation Studies in Animal Tissues

A review of the literature indicates that no studies have been published on the effects of this compound on gene expression or protein regulation in animal tissues. Such molecular studies are essential for understanding the long-term neuroplastic changes and potential cellular adaptations that might be induced by the compound. Techniques like RNA sequencing, microarrays, or proteomic analyses would be necessary to elucidate these effects.

Transcriptomic Analysis (e.g., RNA-seq)

Transcriptomic analysis, through methods like RNA sequencing (RNA-seq), provides a comprehensive snapshot of the messenger RNA (mRNA) molecules within a cell or tissue at a specific time. This allows researchers to understand how a compound alters gene expression. In a hypothetical preclinical in vivo study on this compound, researchers would typically administer the compound to animal models and then analyze tissue samples.

The resulting data would reveal a list of differentially expressed genes (DEGs)—genes that are either upregulated (expression increased) or downregulated (expression decreased) in response to the compound. This information would be pivotal in identifying the biological pathways and cellular processes affected by this compound. For instance, if the compound were to affect neurotransmission, one might expect to see changes in the expression of genes encoding for neurotransmitter receptors, transporters, or synthesizing enzymes.

Table 1: Hypothetical Differentially Expressed Genes Following Treatment in an Animal Model This table is for illustrative purposes only and does not represent actual data for this compound.

Gene SymbolGene NameFold ChangeP-valueBiological Process
GeneAHypothetical Gene A2.50.001Synaptic Plasticity
GeneBHypothetical Gene B-1.80.005Inflammatory Response
GeneCHypothetical Gene C3.1<0.001Cell Cycle Regulation

Proteomic Profiling (e.g., Western Blot, Mass Spectrometry)

Following the investigation of gene expression, proteomic profiling would be employed to study the effects of this compound on the protein landscape of the cell. While RNA-seq indicates the potential for protein production, proteomics confirms the actual presence and quantity of these proteins.

Techniques such as Western Blot could be used to quantify the expression levels of specific proteins of interest identified from the transcriptomic data. For a broader, unbiased view, high-throughput mass spectrometry-based proteomics would be utilized. This approach can identify and quantify thousands of proteins from a tissue sample, providing a global view of the proteome.

In a hypothetical study, such an analysis might reveal that this compound leads to post-translational modifications of certain proteins, such as phosphorylation or ubiquitination, which can dramatically alter their function. This level of detail is critical for a deep understanding of the compound's mechanism of action.

Table 2: Hypothetical Changes in Protein Abundance Following Treatment in an Animal Model This table is for illustrative purposes only and does not represent actual data for this compound.

Protein NameAccession NumberFold ChangeP-valueCellular Function
Protein XP123451.90.002Signal Transduction
Protein YQ67890-2.20.004Metabolic Process
Protein ZR543211.50.01Structural Component

Metabolic Pathways and Biotransformation Studies Excluding Human Clinical Data

Enzymology of Metabolism and Enzyme Kinetics

Flavin-Containing Monooxygenase (FMO) Contributions

Flavin-containing monooxygenases (FMOs) are a family of enzymes known to catalyze the oxygenation of various nitrogen- and sulfur-containing xenobiotics. nih.govwikipedia.org As N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine is a secondary amine, it is a potential substrate for FMO-mediated metabolism. nih.gov The general mechanism of FMO action on secondary amines involves N-oxygenation to form a hydroxylamine. This can be followed by a second oxygenation to produce a nitrone, which may then be hydrolyzed. nih.gov

Human FMO3, in particular, is known to N-oxygenate a variety of primary, secondary, and tertiary amines. researchgate.net Phenethylamine (B48288) itself has been identified as a substrate for FMO3. mdpi.com Given this, it is plausible that FMOs could contribute to the metabolism of this compound, likely through the formation of an N-hydroxy derivative. However, without direct experimental evidence, the specific FMO isoforms involved and the extent of their contribution remain speculative.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Conjugation reactions represent a critical phase II metabolic pathway, enhancing the water solubility of xenobiotics and their metabolites to facilitate excretion. For a compound like this compound, several conjugation pathways could be relevant.

If the parent compound or its phase I metabolites possess hydroxyl groups—either through aromatic hydroxylation of the dimethoxyphenyl ring or aliphatic hydroxylation of the pentyl group—these could be sites for glucuronidation or sulfation. While information on conjugated metabolites of 2-phenylethylamine itself is limited, this is a common fate for many phenolic and alcoholic functional groups introduced during phase I metabolism. nih.gov

Metabolic Pathways in Animal Models

Specific studies on the metabolic pathways of this compound in any animal model have not been identified. General metabolic pathways for phenethylamine derivatives in animals, particularly rats, often involve monoamine oxidase (MAO) catalyzed deamination to form an aldehyde, which is then further oxidized to a carboxylic acid. nih.govnih.gov For N-substituted phenethylamines, N-dealkylation, often mediated by cytochrome P450 enzymes, is also a common pathway, yielding the primary amine and a corresponding ketone or aldehyde from the alkyl group. nih.govmdpi.com

Excretion Profiles in Animal Studies (e.g., urine, feces)

There is no available data on the excretion profiles of this compound in animal studies. Generally, for phenethylamine-like compounds, excretion occurs primarily via the urine, with metabolites being more polar than the parent compound to facilitate renal clearance. researchgate.netnih.gov The relative amounts excreted in urine versus feces would depend on the molecular weight of the metabolites and their route of elimination (renal vs. biliary).

Tissue Distribution of Parent Compound and Metabolites in Animals

Specific data regarding the tissue distribution of this compound and its metabolites in animals is not available. Studies on other phenethylamine derivatives in rats have shown distribution to various tissues, including the brain, liver, kidney, and lung. nih.govresearchgate.netnih.gov The lipophilicity of this compound, influenced by the pentyl group, would likely affect its ability to cross cell membranes and distribute into different tissues.

Advanced Analytical Methodologies for Research of N 2 3,4 Dimethoxyphenyl Ethyl Pentan 3 Amine

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for the separation of N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine from complex matrices, including reaction mixtures or biological samples. The choice of method depends on the required sensitivity, selectivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenethylamine (B48288) derivatives. The separation is typically achieved using reversed-phase columns, such as C18 or phenyl-hexyl, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. acs.orgwikipedia.org

UV Detection: The dimethoxy-substituted phenyl ring in the molecule allows for detection using a UV detector. acs.org The absorbance maxima are expected in the range of 270-290 nm. While straightforward, UV detection may offer limited sensitivity and selectivity for trace-level analysis in complex samples. wikipedia.org

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. As this compound is a secondary amine, it does not possess native fluorescence. Therefore, pre-column or post-column derivatization with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride, is required. longdom.org This process yields a highly fluorescent derivative, enabling detection at very low concentrations. longdom.org

Electrochemical Detection (ECD): The dimethoxyphenyl moiety can be electrochemically active, making ECD a potential detection method. ECD can offer high sensitivity and selectivity without the need for derivatization by measuring the current generated from the oxidation of the analyte at an electrode surface.

Table 1: Representative HPLC Conditions for Phenethylamine Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0) B: Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Note These are generalized conditions and require optimization for the specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of phenethylamines. researchgate.net Due to the low volatility of this compound, derivatization is essential prior to analysis. researchgate.net This chemical modification blocks the polar amine group, increasing the compound's volatility and improving its chromatographic peak shape. torvergata.it

Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). torvergata.itmdpi.com The resulting trifluoroacetyl or pentafluoropropionyl derivatives are more amenable to GC separation. researchgate.net Electron ionization (EI) mass spectrometry of these derivatives produces characteristic fragmentation patterns that are crucial for structural confirmation. mdpi.commdpi.com The primary cleavage occurs at the C-C bond beta to the nitrogen atom, yielding a stable iminium ion which is often the base peak in the mass spectrum. mdpi.commdpi.com

Table 2: Common Derivatizing Agents for GC-MS Analysis of Amines
Derivatizing AgentAbbreviationResulting DerivativeKey Advantages
Trifluoroacetic AnhydrideTFAATrifluoroacetylGood volatility, common reagent. torvergata.it
Pentafluoropropionic AnhydridePFPAPentafluoropropionylExcellent volatility, produces high mass fragments. mdpi.com
Heptafluorobutyric AnhydrideHFBAHeptafluorobutyrylHigh volatility, useful for electron-capture detection. mdpi.com

For research requiring the highest levels of sensitivity and specificity, such as in forensic toxicology or metabolic studies, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. sigmaaldrich.comauremn.org.br UPLC systems use columns with smaller particle sizes (<2 µm), which provides faster analysis times and superior resolution compared to conventional HPLC. sigmaaldrich.com

Coupling UPLC with a tandem mass spectrometer (e.g., a triple quadrupole) allows for analysis in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov In this process, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique is exceptionally selective, minimizing matrix interference and enabling quantification at picogram (pg) to nanogram (ng) levels. sigmaaldrich.comnih.gov

Table 3: Typical UPLC-MS/MS Parameters for Phenethylamine Quantification
ParameterSetting
Column UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)
MS/MS Transition Precursor Ion [M+H]⁺ → Product Ion(s) (Analyte-specific)
Analysis Mode Multiple Reaction Monitoring (MRM)
LOD/LOQ Typically in the low ng/mL to pg/mL range. nih.gov

The structure of this compound contains a stereocenter at the third carbon of the pentylamine moiety. Therefore, it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are critical. Chiral chromatography is the primary method for this purpose.

Two main strategies are employed for the chiral separation of amines:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are commonly used for the separation of phenethylamine enantiomers. mdpi.comgoogle.com

Indirect Separation: This method involves derivatizing the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride or (R)-(+)-1-phenylethyl isocyanate. wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (e.g., C18). nih.gov

The choice between direct and indirect methods depends on the availability of suitable CSPs and the reactivity of the analyte.

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural characterization of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of key structural motifs: signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) groups (singlets around 3.8-3.9 ppm), and the aliphatic protons of the ethyl and pentylamine chains.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom, including the two aromatic carbons bearing methoxy groups, the other aromatic carbons, the methoxy carbons themselves, and the aliphatic carbons of the side chains.

For stereochemical and conformational analysis, more advanced NMR techniques are required:

2D NMR: Two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the ethyl and pentylamine fragments. longdom.org Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign protons to their directly attached carbons and to map long-range (2-3 bond) C-H correlations, respectively, which pieces together the entire molecular skeleton.

Conformational Analysis: The flexible nature of the aliphatic side chains means the molecule exists as an ensemble of rapidly interconverting conformers in solution. torvergata.itauremn.org.br Information about the preferred conformation(s) can be derived from the magnitude of three-bond proton-proton coupling constants (³JHH) via the Karplus equation. mdpi.com Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can identify protons that are close to each other in space (typically < 5 Å), providing crucial constraints for building a 3D model of the molecule's solution-state structure. copernicus.org This is particularly useful for determining the relative orientation of the different parts of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound
Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (3H)6.7 - 6.9m
Methoxy (6H)~3.85s
CH₂ (ethyl, adjacent to ring)~2.8t
CH₂ (ethyl, adjacent to N)~2.9t
CH (pentyl, adjacent to N)~2.6p
CH₂ (pentyl, adjacent to CH)~1.4m
CH₃ (pentyl, terminal)~0.9t
NH1.0 - 2.5br s
Note Predictions are based on analogous structures. Actual values may vary depending on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites, offering high sensitivity and mass accuracy. d-nb.info This technique allows for the determination of the elemental composition of unknown metabolites by measuring their mass-to-charge ratio (m/z) with exceptional precision, typically to within 5 ppm. mdpi.com When coupled with liquid chromatography (LC), such as nanoLC or UHPLC, HRMS enables the separation and subsequent identification of multiple metabolites from complex biological samples, such as urine or incubations with liver microsomes. d-nb.infonih.gov

In the study of this compound, HRMS is crucial for elucidating its metabolic pathways. Common metabolic transformations for phenethylamine-type compounds include O-demethylation of the methoxy groups, hydroxylation of the aromatic ring, and N-dealkylation. nih.gov HRMS can distinguish between these metabolic products by their exact masses. For instance, the replacement of a methyl group (CH₃) with a hydrogen atom (O-demethylation) results in a predictable mass shift that is readily detected.

The data generated from HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can be used to propose the chemical formulas of metabolites, which, in conjunction with tandem mass spectrometry (MS/MS) fragmentation data, helps to pinpoint the site of metabolic modification. d-nb.infomdpi.com

Table 1: Exact Mass Data for this compound and Potential Metabolites

Compound/Metabolite Chemical Formula Predicted Metabolic Pathway Calculated Exact Mass [M+H]⁺
Parent Compound C₁₅H₂₅NO₂ - 266.1958
O-desmethyl Metabolite C₁₄H₂₃NO₂ O-demethylation 252.1802
N-deethyl Metabolite C₁₃H₂₁NO₂ N-dealkylation 238.1645

Infrared (IR) Spectroscopy for Functional Group Identification (advanced applications)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectrum is generated that corresponds to the vibrational frequencies of its chemical bonds. In advanced applications, this technique can confirm the identity of a synthesized compound and provide structural information about its derivatives.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. Analysis of structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, provides a reference for expected spectral features. researchgate.netresearchgate.net Key bands would include the N-H stretch for the secondary amine, C-N stretching, aromatic and aliphatic C-H stretches, and C=C stretching from the aromatic ring. researchgate.net The presence and position of these bands serve as a molecular fingerprint, confirming the successful synthesis of the target structure and its purity.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500 (moderate)
Aromatic C-H Stretch 3000 - 3100 (weak)
Aliphatic C-H Stretch 2850 - 2960 (strong)
Aromatic C=C Stretch 1500 - 1600 (moderate)
C-N Stretch 1020 - 1250 (moderate)

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

This compound possesses a chiral center at the third carbon of the pentan-3-amine moiety. This means the compound can exist as a pair of enantiomers (R- and S-isomers), which are non-superimposable mirror images. While enantiomers have identical physical properties in a non-chiral environment, they can exhibit different pharmacological activities.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is essential for characterizing the stereochemistry of chiral compounds. Each enantiomer will produce a unique CD spectrum, often with mirror-image curves, which allows for their distinction and the determination of enantiomeric purity. The specific shape and sign (positive or negative) of the CD signals, known as Cotton effects, are related to the absolute configuration of the molecule at its chiral center. While specific CD spectral data for this compound is not widely published, the application of this technique would be a standard and necessary step in its full stereochemical characterization.

Quantification in Complex Biological Matrices (Preclinical/In Vitro)

Development and Validation of Bioanalytical Methods for Animal Tissues/Fluids

To understand the pharmacokinetics of this compound in preclinical animal models, a robust and validated bioanalytical method is required. researchgate.netsemanticscholar.org Such methods, typically based on liquid chromatography-mass spectrometry (LC-MS), are essential for accurately measuring the concentration of the compound in biological matrices like plasma, serum, and various tissues (e.g., brain, liver, kidney). nih.gov

The development process involves optimizing sample preparation, chromatographic conditions, and mass spectrometric detection. semanticscholar.org Sample preparation often utilizes protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. semanticscholar.org

Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. semanticscholar.org

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction process. semanticscholar.org

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity Correlation coefficient (r²) of the calibration curve. r² ≥ 0.99
Accuracy % deviation from the nominal concentration. Within ±15% (±20% at LLOQ)
Precision Coefficient of variation (%CV). ≤15% (≤20% at LLOQ)
Recovery Analyte response in extracted sample vs. post-extraction spiked sample. Consistent, precise, and reproducible

Application in In Vitro Assay Samples (e.g., microsomal incubations, cell lysates)

The validated bioanalytical method is subsequently applied to quantify the compound in various in vitro experimental setups. These assays are crucial for early-stage assessment of a compound's metabolic stability and biological activity.

Microsomal Incubations: Incubating this compound with liver microsomes (which contain drug-metabolizing enzymes) allows researchers to study its metabolic fate in a controlled environment. d-nb.infonih.gov Quantifying the decrease of the parent compound over time helps determine its metabolic stability and the rate of metabolite formation.

Cell Lysates: In cellular assays, such as cytotoxicity or uptake studies using cell lines (e.g., tumor cell lines or hepatocytes), it is often necessary to determine the intracellular concentration of the compound. nih.govresearchgate.net After exposing cells to the compound, they are lysed, and the bioanalytical method is used to quantify the compound's concentration in the cell lysate, providing insights into its permeability and accumulation. nih.gov

Table 4: Application of Bioanalytical Quantification in In Vitro Assays

In Vitro Assay Sample Type Purpose of Quantification
Metabolic Stability Assay Microsomal incubation mixture Determine the rate of metabolism by measuring the disappearance of the parent compound.
Metabolite Identification Microsomal incubation mixture Quantify the formation of specific metabolites over time.
Cytotoxicity Assay Cell lysate, cell culture media Correlate cell viability with the intracellular and extracellular concentration of the compound. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Uncharacterized Molecular Targets

A primary objective for any novel compound is the identification of its biological targets. The 2-phenethylamine scaffold is prevalent in molecules known to interact with a wide range of receptors and transporters in the central nervous system. researchgate.netmdpi.com Derivatives of 2,5-dimethoxyphenethylamine, for example, are known to bind to serotonergic 5-HT receptors, while other related structures show affinity for dopamine (B1211576) transporters. researchgate.netfrontiersin.orgbiomolther.orgbiomolther.org

Future research should therefore initiate with broad-spectrum screening assays to identify potential molecular targets for N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine. A comprehensive panel would include, but not be limited to, serotonin (B10506), dopamine, and adrenergic receptor subtypes, as well as monoamine transporters. Determining the binding affinities at these targets would be the first step in building a pharmacological profile and predicting potential physiological effects.

Investigation of Stereoisomer-Specific Pharmacological Profiles

The pentan-3-amine substituent introduces a chiral center into the molecule, meaning this compound can exist as two distinct stereoisomers (enantiomers). It is a well-established principle in pharmacology that stereoisomers of a drug can have significantly different binding affinities, efficacies, and metabolic fates. For instance, the agonist activity of certain 2,5-dimethoxyphenylpiperidines at serotonin receptors is known to be stereospecific. nih.gov

A critical avenue of future research will be the separation of the racemic mixture into its individual (R) and (S) enantiomers. Subsequent pharmacological testing of each pure enantiomer is necessary to determine if the biological activity is stereoselective. This investigation would reveal whether one isomer is more potent or has a different functional profile (e.g., agonist vs. antagonist) than the other, which is crucial for the development of more selective and potentially safer therapeutic agents.

Development of Novel Synthetic Pathways with Enhanced Efficiency or Selectivity

While the synthesis of N-substituted phenethylamines can often be achieved through established methods like reductive amination, optimizing this process for this compound is a key research goal. The parent amine, 3,4-dimethoxyphenethylamine (B193588) (also known as homoveratrylamine), is readily synthesized from precursors like vanillin (B372448) or 3,4-dimethoxybenzaldehyde. wikipedia.org

Future synthetic chemistry research could focus on:

Stereoselective Synthesis: Creating synthetic routes that produce a single desired enantiomer directly, bypassing the need for chiral separation of a racemic mixture. This would be highly valuable for stereoisomer-specific pharmacological studies.

Green Chemistry Approaches: Investigating more environmentally friendly solvents, catalysts, and reaction conditions to make the synthesis more sustainable.

Integration with Advanced Omics Technologies for Deeper Mechanistic Insights

To understand the full biological impact of this compound, its effects must be studied at a systemic level. Advanced "omics" technologies offer a powerful approach to achieve this.

Metabolomics: Investigating how the compound is metabolized in vitro and in vivo would identify its major metabolites. This is crucial as metabolites may have their own biological activity or potential for toxicity.

Proteomics: After identifying a primary molecular target, proteomics could be used to study the downstream changes in protein expression and signaling pathways that are affected by the compound's activity. This would provide a detailed mechanistic understanding of its cellular effects.

These unbiased, large-scale analyses can reveal unexpected biological activities and provide a more holistic view of the compound's mechanism of action.

Role as a Chemical Probe in Systems Biology and Neuroscience Research

A compound with a well-defined and selective interaction with a specific molecular target can become a valuable tool for scientific research. If this compound is found to be a potent and selective ligand for a particular receptor or transporter, it could be developed as a chemical probe.

As a chemical probe, it could be used in systems biology and neuroscience to:

Investigate the physiological role of its specific target in cellular and animal models.

Help validate new drug targets for therapeutic intervention.

Be modified with radioactive isotopes (e.g., Carbon-11) to create a radioligand for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of its target in the living brain, similar to how [¹¹C]Verapamil is used to study P-glycoprotein function.

Comparative Studies with Closely Related Chemical Structures

The therapeutic and pharmacological landscape of phenethylamines is rich and varied. mdpi.com A crucial research direction would be to conduct comparative studies between this compound and its close structural analogs.

Feature for ComparisonPotential Analog 1Potential Analog 2
Structure N-methyl-2-(3,4-dimethoxyphenyl)ethylamine2-(3,4-dimethoxyphenyl)ethylamine
N-Substituent Methyl groupNo substituent (primary amine)
Research Focus Used as an intermediate in the synthesis of Verapamil. google.comA foundational structure for many alkaloids and bioactive molecules. mdpi.com
Rationale for Comparison To understand how increasing the size and complexity of the N-alkyl group from methyl to 3-pentyl alters pharmacological activity.To establish a baseline of activity from the parent amine and determine the specific contribution of the 3-pentyl group.

These studies would help to build a detailed structure-activity relationship (SAR) profile, providing insights into how small changes in the molecular structure influence biological activity. biomolther.org

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

The field of drug discovery is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to predict the properties of new chemical entities. koreascience.kr As initial experimental data for this compound becomes available, these computational tools can be applied.

Future research in this area would involve:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using the experimental data from this compound and its analogs to predict the activity of other, yet-to-be-synthesized derivatives.

Target Prediction: Using ML algorithms trained on large databases of known drug-target interactions to predict other potential, off-target interactions for the compound.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to prioritize further experimental studies.

By integrating computational approaches, the research and development process can be made more efficient and focused.

Development of Advanced Analytical Tools for Trace Analysis in Research

The study of novel compounds such as this compound is intrinsically linked to the capabilities of analytical chemistry. As a substituted phenethylamine (B48288), this compound is part of a vast chemical class that includes numerous research chemicals and novel psychoactive substances (NPS). acs.orgwikipedia.org The continuous emergence of such compounds presents a significant challenge for researchers, necessitating the development of highly sensitive and specific analytical tools for their detection and quantification at trace levels in various matrices. oup.comcfsre.org Future research must focus on advancing these analytical methodologies to address unanswered questions regarding the compound's metabolic fate, environmental presence, and precise mechanisms of action.

A primary challenge in the analysis of substituted phenethylamines is their immense structural diversity, including a high potential for positional isomers, which may exhibit different biological activities. ljmu.ac.uk Furthermore, the high potency of many of these compounds means they are often present in research samples (such as in vitro metabolism experiments or environmental water samples) at very low concentrations, often in the sub-nanogram per milliliter (ng/mL) range. oup.com This requires analytical methods that not only have low limits of detection (LOD) and quantification (LOQ) but also provide a high degree of structural information for unambiguous identification. researchgate.net

Current gold-standard techniques for the analysis of NPS and related research chemicals are predominantly based on hyphenated chromatography and mass spectrometry. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, have become the preferred methods. oup.comsciex.com These technologies offer the requisite sensitivity and specificity to reliably identify and quantify these substances in complex biological and environmental matrices. sciex.com Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, though it often requires derivatization for non-volatile or thermally labile compounds. nih.gov

Despite these advancements, significant unanswered questions and avenues for future research remain. A critical area is the elucidation of metabolic pathways. Identifying the phase I and phase II metabolites of this compound is essential for understanding its biotransformation, and LC-HRMS is a powerful tool for this purpose. researchgate.net However, the development of analytical methods is often hampered by the lack of authentic reference standards for predicted metabolites.

Future development in this area should focus on several key directions:

Enhanced Sensitivity and Miniaturization: Pushing the limits of detection even lower to analyze trace residues in challenging matrices. This includes the development of novel sample pre-treatment and microextraction techniques that are more efficient and environmentally friendly. azolifesciences.commdpi.com

Isomer Differentiation: Developing more robust chromatographic and mass spectrometric techniques capable of separating and unequivocally identifying positional isomers, which is a common challenge with substituted phenethylamines. ljmu.ac.ukresearchgate.net Techniques like ion mobility spectrometry coupled with mass spectrometry (IMS-MS) show promise in this regard.

Rapid and Portable Devices: Creating portable, real-time analytical tools for field research, which could be used for environmental screening or preliminary sample analysis outside of a traditional laboratory setting. azolifesciences.com

"Green" Analytical Chemistry: Focusing on sustainable methods that reduce solvent consumption and waste, aligning with broader goals in scientific research. azolifesciences.commdpi.com

Computational and AI Integration: Leveraging artificial intelligence and machine learning algorithms to predict fragmentation patterns, retention times, and metabolic pathways. azolifesciences.com This can accelerate the identification of new analogues and metabolites even before reference standards are synthesized. rsc.org

The table below summarizes the typical performance characteristics of advanced analytical methods used for the trace analysis of substituted phenethylamines, which are applicable to the study of this compound.

Analytical TechniqueTypical MatrixCommon Limit of Detection (LOD)Key AdvantagesFuture Research Focus
LC-MS/MS (e.g., QQQ)Blood, Urine, Plasma0.1 - 5 ng/mLHigh sensitivity and selectivity; excellent for quantification. oup.comImproving multiplexing for broader screening panels.
LC-HRMS (e.g., QTOF, Orbitrap)Biological Fluids, Wastewater0.05 - 2 ng/mLAccurate mass measurement for unknown identification and structural elucidation. researchgate.netsciex.comIntegration with AI for automated metabolite identification. azolifesciences.com
GC-MS/MSUrine, Hair1 - 10 ng/mLHigh chromatographic resolution; extensive spectral libraries. nih.govDevelopment of new derivatization agents for improved volatility.

Continued innovation in analytical chemistry is paramount for advancing the scientific understanding of this compound and other novel research compounds.

Q & A

Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step organic reactions, such as amidation or alkylation. For instance, coupling 3,4-dimethoxyphenethylamine with a pentan-3-amine derivative via carbodiimide-mediated reactions can yield the target compound. Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Catalytic additives like HOBt (hydroxybenzotriazole) can suppress side reactions and improve yields .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of methoxy groups (δ ~3.8 ppm) and the ethyl-pentyl chain.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • HPLC with UV detection (λ ~255 nm, based on aromatic moieties) to assess purity.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated in related dimethoxyphenyl derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound's physicochemical properties and bioactivity?

Methoxy groups at the 3,4-positions enhance lipophilicity and π-π stacking with aromatic residues in biological targets, as seen in analogs like Dobutamine and Verapamil . Comparative studies with 4-methoxy or unsubstituted phenyl analogs reveal reduced receptor affinity, highlighting the critical role of 3,4-dimethoxy motifs in target engagement .

Q. What in vitro models are suitable for assessing the compound's interaction with adrenergic receptors, and how can data contradictions be resolved?

Use radioligand binding assays (e.g., ³H-labeled antagonists for α₁/β-adrenergic receptors) and functional assays (e.g., cAMP modulation in HEK293 cells). Contradictions between binding affinity (Ki) and functional efficacy (EC₅₀) may arise from differences in assay conditions (e.g., membrane vs. whole-cell systems). Normalize data using reference agonists/antagonists (e.g., isoproterenol for β-receptors) and validate with orthogonal methods like calcium flux assays .

Q. What strategies can be employed to modify the pentan-3-amine chain to enhance metabolic stability without compromising receptor affinity?

  • Introduce branching (e.g., tert-butyl groups) to sterically hinder cytochrome P450 oxidation.
  • Replace labile hydrogens with deuterium or fluorine at metabolic hotspots.
  • Conduct prodrug design using acetylated or carbamate-protected amines. Retain affinity by preserving the amine’s hydrogen-bonding capacity, as seen in Dopexamine analogs .

Q. How do crystal packing interactions, as revealed by X-ray diffraction, inform the design of salt forms for improved solubility?

Crystal structures of related compounds show that chloride salts form hydrogen bonds between the protonated amine and counterion, enhancing lattice stability. Co-crystallization with hydrophilic co-formers (e.g., succinic acid) can disrupt tight packing, improving aqueous solubility. Monitor hydrate formation (e.g., dihydrates) to avoid batch variability .

Q. What computational approaches are validated for predicting the compound's binding modes to dopamine and serotonin transporters?

  • Molecular docking (AutoDock Vina, Glide) using cryo-EM structures of transporters (e.g., SERT, DAT).
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes.
  • Free-energy perturbation (FEP) to quantify binding free energy differences between analogs. Validate predictions with mutagenesis studies targeting key residues (e.g., Asp98 in SERT) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

Discrepancies may stem from variations in assay protocols (e.g., cell lines, incubation times). Standardize conditions using guidelines like the Broad Institute’s Repurposing Hub and perform meta-analyses with normalized data. Cross-validate with orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures for benzofuran-acetamide derivatives .
  • Structural Data : Utilize crystallographic parameters from monoclinic P2₁/c systems for salt form design .
  • Bioactivity Profiling : Leverage PubChem bioassays (AID 743255) for adrenergic receptor screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.